

# A Technical Guide to the Chemical Properties of Squalane-d62

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Squalane-d62

Cat. No.: B12395799

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For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the chemical properties of **Squalane-d62**, a deuterated analog of squalane. This document is intended to be a valuable resource for professionals in research and drug development who utilize stable isotope-labeled compounds as internal standards for quantitative analysis.

## Core Chemical Properties

**Squalane-d62** is the deuterium-labeled version of squalane, a saturated hydrocarbon.<sup>[1][2]</sup> It is widely used as an internal standard in analytical chemistry, particularly in mass spectrometry-based quantification of squalane in various matrices.<sup>[3][4]</sup> The primary advantage of using **Squalane-d62** is its chemical similarity to squalane, ensuring similar behavior during sample preparation and analysis, while its distinct mass allows for clear differentiation in mass spectrometric detection.

## Quantitative Data Summary

The key chemical and physical properties of **Squalane-d62** are summarized in the table below. These values are compiled from various chemical suppliers and databases.

Property	Value	References
Chemical Formula	C <sub>30</sub> D <sub>62</sub>	[5]
Molecular Weight	485.20 g/mol	
Exact Mass	484.874298 u	
CAS Number	16514-83-3	
Density	0.8 ± 0.1 g/cm <sup>3</sup>	
Boiling Point	470.3 ± 0.0 °C at 760 mmHg	
Flash Point	217.8 ± 0.0 °C	
LogP	15.59	
Purity	>95% (by GC)	

## Experimental Protocols

The characterization and utilization of **Squalane-d62** involve several key experimental methodologies. The following sections detail the protocols for determining isotopic purity and for its application in quantitative analysis.

### Determination of Isotopic Purity

Ensuring the isotopic purity of **Squalane-d62** is critical for its function as an internal standard. High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques for this purpose.

#### 2.1.1. High-Resolution Mass Spectrometry (HRMS)

- **Objective:** To determine the isotopic enrichment and distribution of deuterons in the **Squalane-d62** molecule.
- **Instrumentation:** An electrospray ionization high-resolution mass spectrometer (ESI-HRMS) is commonly employed.
- **Methodology:**

- A dilute solution of **Squalane-d62** is prepared in a suitable organic solvent (e.g., hexane).
- The solution is introduced into the ESI-HRMS system.
- Full scan mass spectra are acquired over a mass range that includes the molecular ion of **Squalane-d62** and its isotopologues (molecules with varying numbers of deuterium atoms).
- The high resolution of the instrument allows for the separation and quantification of the different isotopologues (e.g., d61, d60, etc.).
- The isotopic purity is calculated based on the relative abundance of the d62 isotopologue compared to the other isotopologues.

#### 2.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To confirm the positions of deuterium labeling and to provide an independent measure of isotopic purity.
- Instrumentation: A high-field NMR spectrometer is used to acquire  $^1\text{H}$  (proton) and  $^2\text{H}$  (deuterium) NMR spectra.
- Methodology:
  - A sample of **Squalane-d62** is dissolved in a deuterated solvent (e.g.,  $\text{CDCl}_3$ ).
  - A  $^1\text{H}$  NMR spectrum is acquired. The residual proton signals are integrated and compared to a known internal standard to determine the overall level of deuteration.
  - A  $^2\text{H}$  NMR spectrum is acquired to observe the signals from the deuterium atoms, confirming their presence at the expected positions in the molecule.

## Quantitative Analysis of Squalane using Squalane-d62 as an Internal Standard by GC-MS

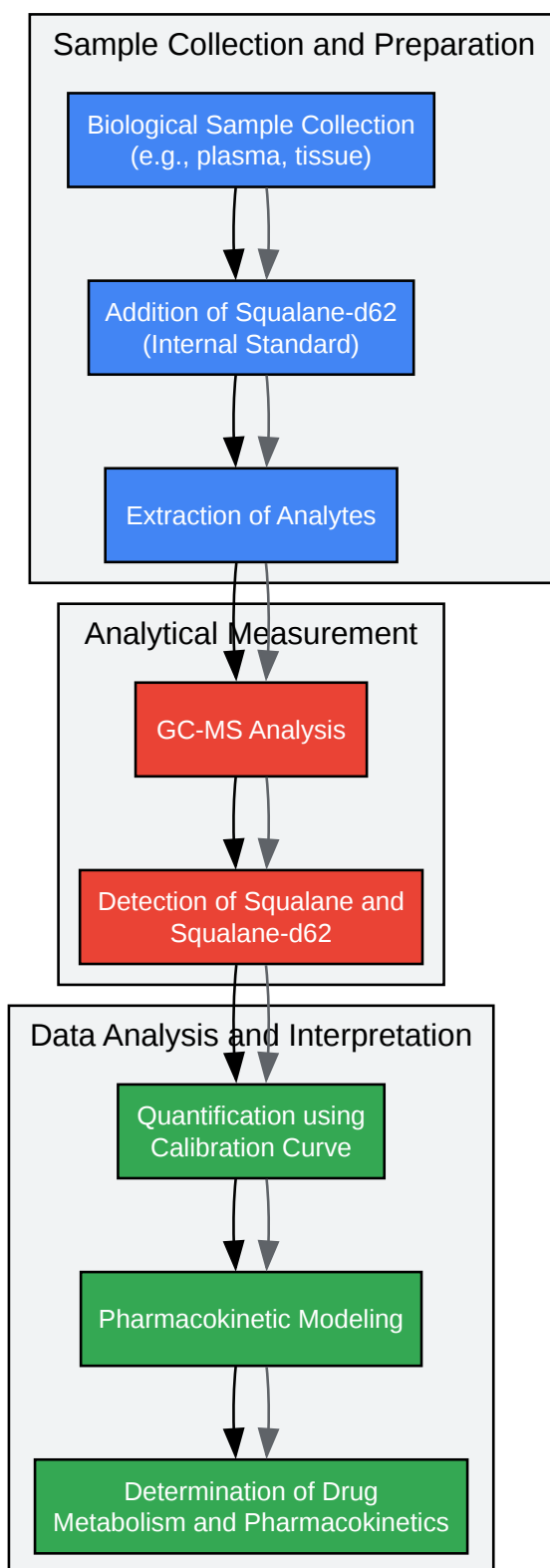
- Objective: To accurately quantify the concentration of squalane in a biological or other matrix.
- Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).

- Methodology:
  - Sample Preparation: A known amount of **Squalane-d62** internal standard is added to the sample containing the unknown quantity of squalane. The analytes are then extracted from the matrix using a suitable solvent extraction method.
  - Chromatographic Separation: The extracted sample is injected into the GC. A capillary column (e.g., HP-5MS) is used to separate squalane and **Squalane-d62** from other components in the sample. A typical temperature program would be an initial temperature of 150°C, ramped to 300°C.
  - Mass Spectrometric Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode. Specific ions for both squalane and **Squalane-d62** are monitored. For squalane, characteristic fragment ions are selected, while for **Squalane-d62**, the corresponding deuterated fragment ions are monitored.
  - Quantification: A calibration curve is generated by analyzing a series of standards containing known concentrations of squalane and a fixed concentration of **Squalane-d62**. The ratio of the peak area of squalane to the peak area of **Squalane-d62** is plotted against the concentration of squalane. The concentration of squalane in the unknown sample is then determined from this calibration curve.

## Visualizations

### Experimental Workflow for Pharmacokinetic Studies

The following diagram illustrates the typical workflow for a pharmacokinetic study where **Squalane-d62** is used as an internal standard to quantify squalane levels in biological samples.

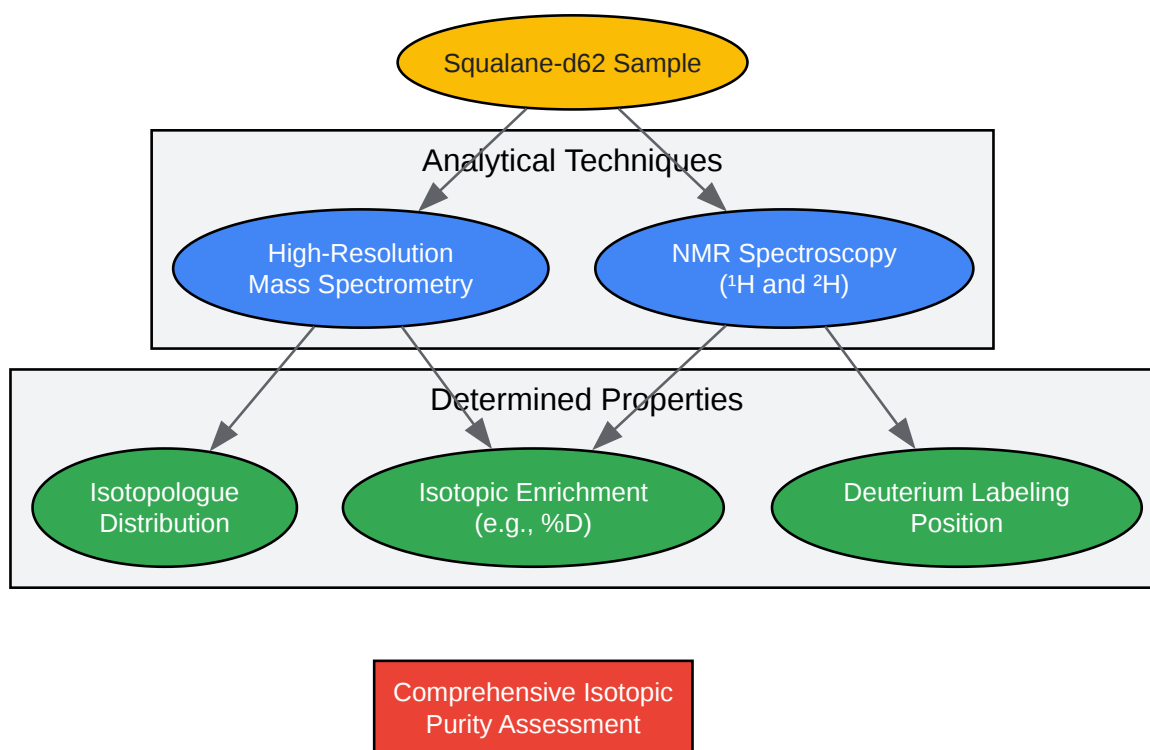


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Caption: Workflow for quantitative analysis using an internal standard.

## Logical Relationship in Isotopic Purity Determination

This diagram illustrates the relationship between different analytical techniques in the comprehensive characterization of **Squalane-d62**'s isotopic purity.



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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)